molecular formula C12H14N2S2 B069275 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile CAS No. 175204-16-7

3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile

Cat. No.: B069275
CAS No.: 175204-16-7
M. Wt: 250.4 g/mol
InChI Key: ZUSAFVJEIXUOGN-UHFFFAOYSA-N
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Description

3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is an organic compound characterized by the presence of two ethylthio groups attached to the third carbon of an acrylonitrile moiety, with a pyridyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-pyridinecarboxaldehyde, ethyl mercaptan, and acrylonitrile.

    Formation of Intermediate: The first step involves the reaction of 2-pyridinecarboxaldehyde with ethyl mercaptan in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(ethylthio)pyridine.

    Addition of Acrylonitrile: The intermediate is then reacted with acrylonitrile in the presence of a catalyst, such as potassium carbonate, under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, ethanol, and catalytic hydrogenation with palladium on carbon.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio and pyridyl groups can influence its binding affinity and specificity, while the acrylonitrile moiety may participate in covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

    3,3-Di(ethylthio)-2-(2-thienyl)acrylonitrile: Similar structure but with a thienyl group instead of a pyridyl group.

    3,3-Di(ethylthio)-2-(2-furyl)acrylonitrile: Similar structure but with a furyl group instead of a pyridyl group.

    3,3-Di(ethylthio)-2-(2-phenyl)acrylonitrile: Similar structure but with a phenyl group instead of a pyridyl group.

Uniqueness

3,3-Di(ethylthio)-2-(2-pyridyl)acrylonitrile is unique due to the presence of the pyridyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3,3-bis(ethylsulfanyl)-2-pyridin-2-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S2/c1-3-15-12(16-4-2)10(9-13)11-7-5-6-8-14-11/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSAFVJEIXUOGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=C(C#N)C1=CC=CC=N1)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381735
Record name 3,3-Bis(ethylsulfanyl)-2-(pyridin-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-16-7
Record name 3,3-Bis(ethylsulfanyl)-2-(pyridin-2-yl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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